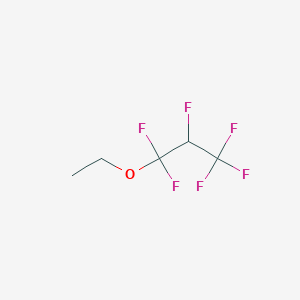

1,1,2,3,3,3-Hexafluoropropyl ethyl ether

Description

Classic Approaches to Ether Formation in the Context of Fluorination

Traditional ether synthesis methods, particularly the Williamson ether synthesis, have been successfully adapted for the preparation of fluorinated ethers. These adaptations account for the increased acidity of fluorinated alcohols and the altered reactivity of fluorinated alkyl halides.

The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgbyjus.com For synthesizing 1,1,2,3,3,3-hexafluoropropyl ethyl ether, this reaction involves the nucleophilic attack of a hexafluoroisopropoxide anion on an ethyl halide. The general mechanism involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then displaces a leaving group on an electrophilic carbon. masterorganicchemistry.com

This approach requires the formation of an alcoholate (alkoxide) from 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Due to the strong electron-withdrawing effects of the two trifluoromethyl groups, HFIP is significantly more acidic than non-fluorinated alcohols. This enhanced acidity allows for deprotonation using a variety of bases, ranging from alkali metals to moderately strong bases like potassium hydroxide. fluorine1.ru

Once the hexafluoroisopropoxide is formed, it is reacted with an ethyl halide, such as ethyl bromide or ethyl iodide. The reaction is a classic SN2 displacement. To maximize yield, primary alkyl halides are strongly preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.comchemistrysteps.com The reaction conditions, including solvent and temperature, are crucial for success. Aprotic polar solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to enhance the reaction rate by ensuring the availability of the free nucleophile. wikipedia.org

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Fluorinated Ethers

| Alcohol Precursor | Base | Alkylating Agent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Trifluoroethanol | Sodium | Ethyl Bromide | Dioxane | 130 | fluorine1.ru |

| Telomer Alcohols | KOH | Alkyl Halides | DMSO | Not Specified | fluorine1.ru |

An effective alternative to alkyl halides in the Williamson synthesis is the use of dialkyl sulfates, such as diethyl sulfate (B86663). wikipedia.org Diethyl sulfate is a potent ethylating agent and can react with the hexafluoroisopropoxide anion to form the desired ether. This method can sometimes offer advantages in terms of reactivity and availability of the alkylating agent.

The reaction proceeds similarly to the one with alkyl halides, where the alkoxide displaces a sulfate leaving group. Both ethyl groups on diethyl sulfate can potentially act as electrophiles. wikipedia.org The choice between an alkyl halide and a dialkyl sulfate may depend on factors like reaction conditions, cost, and desired yield.

A more direct and atom-economical route to this compound is the nucleophilic addition of ethanol (B145695) across the double bond of hexafluoropropene (B89477) (HFP). In this reaction, an alkoxide, typically generated from ethanol and a base, acts as the nucleophile.

The reaction is regioselective; the ethoxide anion attacks the CF2 carbon of HFP, and the resulting carbanion is subsequently protonated, yielding the this compound. The presence of strong electron-withdrawing fluorine atoms makes the double bond in HFP highly susceptible to nucleophilic attack. This method is a common industrial route for producing certain hydrofluoroethers.

Advanced and Emerging Synthetic Routes to Fluorinated Ethers

Modern synthetic chemistry often focuses on improving efficiency and simplifying procedures. For fluorinated ether synthesis, this includes strategies that avoid the isolation of reactive intermediates.

A significant refinement of the Williamson ether synthesis involves the in situ generation of the alkoxide. wikipedia.org Instead of preparing and isolating the sodium or potassium salt of hexafluoroisopropanol, the alcohol, a base, and the alkylating agent are combined in a single reaction vessel. umich.edu

Due to the high acidity of many polyfluorinated alcohols, relatively mild bases like potassium carbonate can be sufficient to generate a reactive concentration of the alkoxide in solution. fluorine1.ru This one-pot approach is more efficient, as it eliminates a separate reaction step and avoids handling potentially hygroscopic and highly reactive isolated alkoxides. The success of this method relies on a careful choice of base and solvent to ensure that the deprotonation of the alcohol is favored and the subsequent alkylation proceeds efficiently. fluorine1.ruumich.edu This technique is particularly valuable for laboratory-scale synthesis and is considered a more advanced and convenient protocol. umich.edu

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| This compound |

| Acetonitrile |

| Diethyl sulfate |

| N,N-Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dioxane |

| Ethanol |

| Ethyl bromide |

| Ethyl iodide |

| Hexafluoropropene (HFP) |

| Potassium carbonate |

| Potassium hydroxide |

| Sodium |

| Sodium hydride (NaH) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-2-12-5(10,11)3(6)4(7,8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMECHFLLAQSVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695972 | |

| Record name | Ethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-34-7 | |

| Record name | Ethyl 2H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether

Advanced and Emerging Synthetic Routes to Fluorinated Ethers

Fluorination Reactions Employing Specialized Reagents for Ether Formation (e.g., 1,1,2,3,3,3-Hexafluoropropyl diethylamine)

The synthesis of N-(1,1,2,3,3,3-hexafluoropropyl)diethylamine involves bubbling hexafluoropropylene through a solution of diethylamine (B46881) in methylene (B1212753) chloride at a controlled temperature. prepchem.com The reaction mixture is then stirred for an extended period to ensure complete reaction. The product is isolated by distillation under reduced pressure. prepchem.com

Table 1: Synthesis of N-(1,1,2,3,3,3-hexafluoropropyl)diethylamine prepchem.com

| Reactants | Solvent | Temperature | Reaction Time | Product |

|---|

While the direct application of this specific amine in ether synthesis is not detailed in available research, analogous fluorinated amine reagents are known to act as sources of a fluoroalkyl group in nucleophilic substitution reactions. The general principle would involve the activation of the C-N bond, followed by displacement with an alcohol to form the desired ether.

Transition Metal-Catalyzed C-O Cross-Coupling Approaches for Fluorinated Alkyl Ethers

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bonds in ethers. Palladium-catalyzed reactions, in particular, have been successfully employed for the synthesis of fluorinated alkyl aryl ethers, and this methodology can be conceptually extended to the synthesis of fluorinated alkyl ethers. acs.orgnih.govresearchgate.netdocumentsdelivered.comacs.org

A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols utilizes a commercially available palladium precatalyst, tBuBrettPhos Pd G3, in the presence of a cesium carbonate base and toluene (B28343) as a solvent. acs.orgnih.govresearchgate.net This method is characterized by short reaction times and excellent tolerance for a wide range of functional groups. acs.orgnih.govresearchgate.net While this method has been demonstrated for the synthesis of aryl ethers, it provides a strong foundation for the development of analogous reactions for the synthesis of alkyl ethers like 1,1,2,3,3,3-Hexafluoropropyl ethyl ether.

Table 2: Representative Conditions for Palladium-Catalyzed C-O Cross-Coupling for Fluorinated Aryl Ethers acs.orgnih.govresearchgate.net

| Catalyst | Base | Solvent | Substrates | Product Type |

|---|

The key to this reaction's success is the specialized phosphine (B1218219) ligand on the palladium catalyst, which facilitates the reductive elimination step that forms the C-O bond. The choice of a suitable base is also critical to deprotonate the alcohol without causing side reactions.

Electrochemical Synthesis Pathways for Hexafluoroisopropyl Ethers

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. researchgate.net In the context of fluorinated ether synthesis, electrochemical approaches have been explored, particularly utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a key component. researchgate.net

One such method is the electrochemical cross-dehydrogenative coupling between alcohols and tetrahydrofuran, which proceeds without the need for external oxidants or catalysts. nih.gov While this specific reaction produces acetals, the underlying principle of electrochemically induced C-O bond formation is relevant.

More directly applicable is the concept of anodic oxidation-induced etherification. nih.gov This involves the generation of a radical cation intermediate from a suitable precursor at the anode, which then reacts with an alcohol to form the ether. nih.gov The use of HFIP in combination with tertiary nitrogen bases in electro-organic synthesis has been shown to create highly conductive electrolyte systems that simplify the reaction work-up. researchgate.net These systems have been successful in carbon-carbon bond-forming reactions and show promise for C-O bond formation as well. researchgate.net

Table 3: Key Features of Electrochemical Synthesis of Fluorinated Ethers

| Method | Key Principle | Advantages |

|---|---|---|

| Cross-Dehydrogenative Coupling | C-H/O-H coupling with H₂ evolution | Environmentally friendly, no external oxidants nih.gov |

| Anodic Oxidation-Induced Etherification | Generation of radical cation intermediates | Avoids transition metal catalysts nih.gov |

While direct electrochemical synthesis of this compound is not explicitly detailed, the existing research on electrochemical C-O bond formation, particularly in the presence of fluorinated alcohols, provides a strong basis for the future development of such a pathway.

Reaction Mechanisms and Pathways Involving 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether

Mechanistic Investigations of Ether Bond Formation and Cleavage

The formation and cleavage of the ether bond in 1,1,2,3,3,3-Hexafluoropropyl ethyl ether are fundamental reactions that are governed by established mechanistic principles of organic chemistry, albeit significantly influenced by the electronic effects of the hexafluoropropyl group.

Ether Bond Formation:

The synthesis of this compound can be achieved through a nucleophilic addition reaction of ethanol (B145695) to hexafluoropropylene. This reaction is typically catalyzed by a base, which deprotonates the ethanol to form the more nucleophilic ethoxide ion. The mechanism proceeds as follows:

Deprotonation of Ethanol: A base (B:) abstracts a proton from ethanol to form an ethoxide anion.

Nucleophilic Attack: The ethoxide anion, a potent nucleophile, attacks the electrophilic carbon of the double bond in hexafluoropropylene. The strong electron-withdrawing effect of the two trifluoromethyl groups makes the central carbon of the double bond highly susceptible to nucleophilic attack.

Protonation: The resulting carbanion is then protonated by the conjugate acid of the base (HB+) to yield the final product, this compound.

An alternative pathway for the formation of this ether is the Williamson ether synthesis. byjus.comwikipedia.orgfluorine1.rumasterorganicchemistry.comlibretexts.org This method involves the reaction of a sodium or potassium salt of 1,1,2,3,3,3-hexafluoropropanol with an ethyl halide (e.g., ethyl bromide or ethyl iodide) via an S\subN2 mechanism. byjus.comwikipedia.org The alkoxide of the fluorinated alcohol acts as the nucleophile, displacing the halide from the ethyl group. byjus.comwikipedia.org

Ether Bond Cleavage:

The cleavage of the ether bond in this compound typically requires harsh conditions, such as treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism of this acid-catalyzed cleavage can proceed via either an S\subN1 or S\subN2 pathway, depending on the stability of the potential carbocation intermediates. wikipedia.orglibretexts.orgfiveable.me

In the case of this compound, the hexafluoropropyl group is a primary alkyl group, which would form a highly unstable primary carbocation. Therefore, the cleavage is likely to proceed through an S\subN2 mechanism. libretexts.orgmasterorganicchemistry.com The steps are as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Halide: The halide ion (e.g., I- or Br-) then acts as a nucleophile and attacks the less sterically hindered ethyl group in a backside attack.

Formation of Products: This concerted step results in the formation of ethyl halide and 1,1,2,3,3,3-hexafluoropropan-1-ol.

| Reaction | Proposed Mechanism | Key Intermediates/Transition States | Products |

|---|---|---|---|

| Ether Formation (from Hexafluoropropylene) | Nucleophilic Addition | Ethoxide anion, Carbanion intermediate | This compound |

| Ether Formation (Williamson Synthesis) | SN2 | Hexafluoropropoxide, Pentacoordinate transition state | This compound, Sodium/Potassium halide |

| Ether Cleavage (with HI/HBr) | SN2 | Protonated ether (oxonium ion), Pentacoordinate transition state | Ethyl halide, 1,1,2,3,3,3-Hexafluoropropan-1-ol |

Influence of Fluorine Substitution on Reactivity and Reaction Selectivity

The presence of six fluorine atoms in the propyl group of this compound has a profound impact on its reactivity and the selectivity of its reactions. rsc.org

The primary influence of the fluorine atoms is their strong inductive electron-withdrawing effect. This effect significantly polarizes the C-F bonds and, by extension, the C-C and C-O bonds in the molecule. The electron density is pulled away from the carbon backbone and the ether oxygen. This has several consequences:

Increased Acidity of Neighboring C-H Bonds: The C-H bond on the carbon adjacent to the ether oxygen is more acidic than in a non-fluorinated ether. This can influence base-catalyzed reactions.

Reduced Basicity of the Ether Oxygen: The electron-withdrawing effect of the hexafluoropropyl group reduces the electron density on the ether oxygen, making it less basic and less likely to be protonated. This is why harsher acidic conditions are required for ether cleavage compared to non-fluorinated ethers.

Activation of the β-Carbon: The electron-withdrawing nature of the hexafluoropropyl group can make the β-carbon of the ethyl group more susceptible to nucleophilic attack in certain reactions, although this is less common than reactions at the α-carbon.

Computational studies on similar hydrofluoroethers have shown that fluorine substitution decreases the reactivity of adjacent C-H bonds towards radical abstraction. nih.gov This suggests that radical-mediated reactions involving this compound would likely occur at the ethyl group rather than the hexafluoropropyl group.

The fluorine atoms also influence the stereoselectivity of reactions. The bulky and electron-rich nature of the fluorine atoms can create steric hindrance, directing incoming reagents to attack from the less hindered side of the molecule.

| Property | Influence of Hexafluoropropyl Group | Mechanistic Implication |

|---|---|---|

| Acidity of α-C-H bonds | Increased | Facilitates deprotonation in base-catalyzed reactions. |

| Basicity of Ether Oxygen | Decreased | Requires stronger acids for protonation and subsequent cleavage. |

| Reactivity towards Radical Abstraction | Decreased at the fluorinated propyl group | Favors reactions at the non-fluorinated ethyl group. |

| Steric Hindrance | Increased around the fluorinated moiety | Can influence stereoselectivity of addition and substitution reactions. |

Elucidation of Pathways in Derivatization and Functionalization Reactions of the Compound

While specific derivatization and functionalization reactions of this compound are not extensively reported in the literature, plausible pathways can be elucidated based on the known reactivity of fluorinated compounds and ethers.

One potential pathway for functionalization is the hydrofluoroalkylation of alkenes . This type of reaction, which has been demonstrated with other fluorinated compounds, could potentially involve the addition of the C-H bond of the ethyl group across a double bond, catalyzed by a transition metal or a photocatalyst. acs.org

Another avenue for derivatization is through reactions involving the ether linkage . While cleavage is one possibility, it may also be possible to achieve insertion reactions into the C-O bond under specific catalytic conditions, although this is a challenging transformation.

Functionalization can also be envisioned through deprotonation of the ethyl group followed by reaction with an electrophile . The increased acidity of the α-protons on the ethyl group could allow for the formation of a carbanion, which could then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.

Finally, radical-mediated reactions offer another route for functionalization. As previously mentioned, radical abstraction is more likely to occur on the ethyl group. The resulting radical could then participate in addition reactions to alkenes or be trapped by other radical species.

| Reaction Type | Proposed Reagents/Conditions | Potential Products |

|---|---|---|

| Hydrofluoroalkylation | Alkene, Transition metal or photocatalyst | Addition of the ether to the alkene |

| Functionalization via Deprotonation | Strong base (e.g., n-BuLi), Electrophile (e.g., R-X, RCHO) | α-substituted ether |

| Radical-mediated Functionalization | Radical initiator, Unsaturated substrate | β-functionalized ether |

Advanced Analytical Characterization Techniques in the Study of 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of 1,1,2,3,3,3-Hexafluoropropyl ethyl ether. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. In the case of this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F and C-O-C ether linkage.

While a specific experimental spectrum for this compound is not publicly available, the characteristic absorption regions for its key functional groups can be predicted based on established spectroscopic data for similar compounds.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Fluoroalkane | C-F | 1400 - 1000 (strong) |

| Ether | C-O-C | 1260 - 1050 (strong) |

| Alkane | C-H | 2975 - 2850 (medium to strong) |

This table presents expected Infrared (IR) absorption regions for the functional groups in this compound based on typical ranges for these groups.

The presence of multiple C-F bonds would likely result in a complex and intense absorption pattern in the "fingerprint region" of the spectrum, making it a unique identifier for this compound. The C-O-C stretching vibration is also a key diagnostic feature for confirming the ether functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Confirmation (e.g., ¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would provide information on the ethyl group. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are expected to be deshielded and appear at a lower field (higher ppm value) compared to the methyl protons (-CH₃). The signal for the methylene protons would likely be a quartet due to coupling with the three protons of the methyl group, while the methyl signal would be a triplet due to coupling with the two methylene protons.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. The spectrum would show distinct signals for the different fluorine environments within the hexafluoropropyl group. The chemical shifts and coupling patterns (J-coupling) between the different fluorine nuclei would be complex and highly characteristic of the specific arrangement of fluorine atoms in the 1,1,2,3,3,3-hexafluoro arrangement.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The carbons bonded to fluorine and oxygen would be significantly deshielded and appear at higher chemical shifts. The coupling between carbon and fluorine nuclei (¹J_CF, ²J_CF, etc.) would provide further confirmation of the structure.

While specific, publicly available NMR data for this compound is limited, a database entry indicates the existence of two NMR spectra for this compound. spectrabase.com Based on general principles and data for similar fluorinated ethers, a predicted set of chemical shifts is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₃) | ~1.3 | Triplet |

| ¹H (-O-CH₂-) | ~4.2 | Quartet |

| ¹⁹F (-CF₃) | ~-75 | Triplet |

| ¹⁹F (-CF₂-) | ~-120 | Complex Multiplet |

| ¹⁹F (-CHF-) | ~-200 | Complex Multiplet |

| ¹³C (-CH₃) | ~15 | Singlet |

| ¹³C (-O-CH₂-) | ~70 | Singlet |

| ¹³C (-CF₃) | ~125 | Quartet |

| ¹³C (-CF₂-) | ~115 | Triplet of Multiplets |

| ¹³C (-CHF-) | ~90 | Doublet of Multiplets |

This table presents predicted Nuclear Magnetic Resonance (NMR) chemical shifts and multiplicities for this compound based on typical values for similar fluorinated compounds.

Chromatographic Methods for Separation, Quantification, and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and determining the purity and concentration of a substance. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography (GC) for Purity and Isomeric Composition Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The purity of commercially available this compound is often determined by GC.

The choice of the GC column is critical for achieving good separation. For polar and fluorinated compounds, columns with a stationary phase of intermediate to high polarity are often used. A common choice for the analysis of ethers is a column with a cyanopropylphenyl polysiloxane stationary phase.

Typical GC conditions for the analysis of a similar fluorinated ether could involve:

Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane)

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 40 °C held for a few minutes, followed by a ramp to a final temperature of around 220 °C.

Detector: Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

By analyzing a sample under these conditions, the retention time of this compound can be determined, and any impurities will appear as separate peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and the structure of the compound.

For this compound, electron ionization (EI) is a common ionization method. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (196.09 g/mol ).

The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For ethers, fragmentation tends to occur at the C-C bond alpha to the oxygen atom. libretexts.org The fragmentation of this compound would be expected to produce characteristic fragments resulting from the cleavage of the ethyl and hexafluoropropyl groups. A database search confirms the existence of a GC-MS spectrum for this compound. spectrabase.com

| m/z | Possible Fragment Ion |

| 196 | [C₅H₆F₆O]⁺ (Molecular Ion) |

| 167 | [C₄H₃F₆O]⁺ |

| 127 | [C₃HF₆]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [C₂H₅O]⁺ |

| 29 | [C₂H₅]⁺ |

This table presents a plausible fragmentation pattern for this compound in Gas Chromatography-Mass Spectrometry (GC-MS) based on common fragmentation pathways for ethers.

Advanced Calorimetric and Thermophysical Characterization Methods (e.g., Inverse Gas Chromatography for related polymers)

Inverse Gas Chromatography (IGC) is a powerful technique for characterizing the surface and bulk properties of solid materials, including polymers. In IGC, the material to be studied is packed into a column and serves as the stationary phase. Known probe molecules are then injected into the column, and their retention times are measured. By varying the probe molecule and the temperature, a wealth of information about the polymer's thermodynamics of interaction with different solutes can be obtained.

A relevant example is the thermodynamic characterization of poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) by IGC. nih.gov This study determined various thermodynamic parameters, including the Flory-Huggins interaction parameters, which are crucial for understanding the solubility and compatibility of the polymer with different solvents. This type of analysis could be applied to polymers derived from or related to this compound to understand their interaction properties, which is critical for applications such as coatings, membranes, and composite materials.

The thermophysical properties of fluorinated ethers, in general, are of significant interest due to their potential applications as refrigerants, solvents, and heat-transfer fluids. Studies on various fluorinated ethers have determined key properties such as vapor pressure, critical temperature, and critical pressure. This data is essential for designing and optimizing processes that utilize these compounds.

Theoretical and Computational Studies on 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of 1,1,2,3,3,3-Hexafluoropropyl ethyl ether. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine various molecular properties.

The distribution of electron density in the molecule is a key determinant of its chemical behavior. The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, creating localized regions of partial positive and partial negative charge. This electronic distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen atom of the ether linkage is typically an electron-rich site, making it susceptible to electrophilic attack, while the hydrogen atoms of the ethyl group are more electron-poor.

Frontier molecular orbital theory (FMO) provides insights into the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. For fluorinated ethers, the presence of electron-withdrawing fluorine atoms generally lowers both the HOMO and LUMO energy levels, affecting their reactivity in comparison to their non-fluorinated counterparts.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the calculation.

Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen atom is a probable site for electrophilic attack, while the carbon atoms bonded to fluorine are potential sites for nucleophilic attack, although the strength of the C-F bond makes such reactions challenging.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed understanding of the intermolecular interactions and bulk properties of this compound as a solvent.

The primary intermolecular forces at play in this fluorinated ether are dipole-dipole interactions, due to its significant dipole moment, and weaker van der Waals forces. The fluorine atoms can also participate in weak hydrogen bonding with suitable donor molecules. MD simulations can quantify the strength and nature of these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom.

When used as a solvent, the behavior of this compound is influenced by its molecular structure. The bulky hexafluoropropyl group can create steric hindrance, affecting the solvation of solutes. MD simulations can model the solvation shell around a solute molecule, providing information on the coordination number and orientation of the solvent molecules. This is particularly relevant in applications such as electrolytes for batteries, where the solvation of ions is critical for performance. acs.orgrsc.org

Table 2: Simulated Solvent Properties of this compound

| Property | Simulated Value | Description |

| Self-Diffusion Coefficient | 1.8 x 10⁻⁹ m²/s | A measure of the translational mobility of the molecules in the liquid. |

| Viscosity | 0.6 mPa·s | Represents the resistance of the fluid to flow. |

| Radial Distribution Function (O-O) | Peak at 4.5 Å | Indicates the average distance between the oxygen atoms of two neighboring molecules. |

Note: These values are illustrative and depend on the force field and simulation conditions.

The aggregation behavior of this compound in solution can also be investigated through MD simulations. These simulations can reveal the formation of clusters or other organized structures, which can influence the macroscopic properties of the solution.

Investigation of Conformation and Stereoisomerism in Fluorinated Ethers

The conformational landscape of this compound is determined by the rotation around its single bonds. The presence of multiple fluorine atoms significantly influences the conformational preferences due to steric and stereoelectronic effects. researchgate.netacs.org The gauche effect, which is the tendency of electronegative substituents to adopt a gauche conformation rather than an anti-periplanar one, can play a role in determining the stable conformers of this molecule.

Computational methods can be used to perform a conformational analysis by calculating the potential energy surface as a function of the dihedral angles. This allows for the identification of the lowest energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Stereoisomerism in this compound arises from the presence of a chiral center at the second carbon of the propyl chain (the carbon bonded to one hydrogen, one fluorine, the CF3 group, and the O-ethyl group). This results in the existence of two enantiomers, (R)-1,1,2,3,3,3-Hexafluoropropyl ethyl ether and (S)-1,1,2,3,3,3-Hexafluoropropyl ethyl ether. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties in a non-chiral environment, but may exhibit different interactions with other chiral molecules.

Table 3: Conformational and Stereoisomeric Properties

| Feature | Description |

| Key Dihedral Angles | C-C-O-C, F-C-C-F |

| Predicted Low-Energy Conformations | Staggered conformations that minimize steric repulsion and optimize stereoelectronic interactions. |

| Chiral Center | C2 of the propyl group. |

| Number of Stereoisomers | 2 (one pair of enantiomers). |

Computational Design of Novel Fluorinated Ether Analogs

Computational chemistry is an indispensable tool for the rational design of novel fluorinated ether analogs with specific, desirable properties. researchgate.netresearchgate.net By systematically modifying the structure of this compound in silico, researchers can predict the impact of these changes on various properties before undertaking expensive and time-consuming synthesis.

For example, in the context of developing new electrolytes for lithium-ion batteries, computational screening can be used to design analogs with improved ionic conductivity, electrochemical stability, and safety. researchgate.net This can involve modifying the length of the alkyl chain, the degree and position of fluorination, or introducing other functional groups. Quantum chemical calculations can predict the oxidative and reductive stability of these new molecules, while MD simulations can assess their ability to solvate lithium ions and their transport properties within the electrolyte.

Another area of application is the design of novel solvents with tailored properties, such as specific boiling points, viscosities, or solvating powers. Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with physical properties, can be developed using computational data to accelerate the design process.

Table 4: Design Strategies for Novel Fluorinated Ether Analogs

| Design Goal | Computational Approach | Structural Modification |

| Increased Oxidative Stability | Quantum chemical calculations of ionization potential. | Increasing the degree of fluorination. |

| Enhanced Li⁺ Solvation | MD simulations of Li⁺ coordination and binding energy. | Introducing additional ether linkages. |

| Tunable Boiling Point | QSPR modeling. | Varying the length of the non-fluorinated alkyl chain. |

| Reduced Flammability | Not directly computed, but correlated with high fluorine content. | Maximizing the fluorine-to-hydrogen ratio. |

Through these computational approaches, the design of new fluorinated ethers can be guided by a deep understanding of the structure-property relationships, enabling the development of next-generation materials for a wide range of applications.

Academic Research into Applications of 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether in Chemical Sciences and Industries

Role as a Specialty Solvent in Diverse Organic Synthesis Pathways

Hydrofluoroethers (HFEs), including 1,1,2,3,3,3-Hexafluoropropyl ethyl ether, are characterized by their unique physical and chemical properties, which make them valuable as specialty solvents in organic synthesis. xinchem.com These properties include low toxicity, low viscosity, and being liquid at room temperature. wikipedia.org HFEs are generally colorless, odorless, and nonflammable, contributing to their appeal in laboratory and industrial settings. wikipedia.orgyujichemtech.com

The highly fluorinated nature of these ethers results in low surface tension, high chemical stability, and low reactivity, making them suitable for reactions where resistance to chemical and thermal stress is necessary. While specific research detailing the use of this compound in a wide array of organic reactions is not extensively documented in publicly available literature, the general characteristics of HFEs suggest their utility in specialized applications. For instance, their non-polar nature, combined with their chemical inertness, makes them potential solvents for reactions involving sensitive reagents or catalysts that might be incompatible with more reactive traditional solvents. They can be particularly useful in reactions where product separation is facilitated by the unique solubility characteristics of the solvent.

Table 1: General Properties of Hydrofluoroethers

| Property | Typical Value/Characteristic |

|---|---|

| Appearance | Colorless liquid |

| Odor | Odorless |

| Toxicity | Low |

| Flammability | Nonflammable |

| Ozone Depletion Potential | Near-zero |

| Global Warming Potential | Low |

| Viscosity | Low |

| Chemical Stability | High |

Utility as a Reagent in Complex Chemical Transformations and Intermediate Production

While primarily utilized as solvents, certain fluorinated compounds can also act as reagents or building blocks in the synthesis of more complex molecules. sioc-journal.cn The high degree of fluorination in this compound imparts significant chemical stability, generally rendering it unreactive under many conditions. xinchem.com However, under specific, highly energetic conditions or with particularly reactive reagents, the ether linkage or C-F bonds could potentially be cleaved to generate reactive intermediates.

There is limited direct evidence in the scientific literature of this compound being used as a primary reagent in complex chemical transformations. Its synthesis, typically from the reaction of hexafluoropropylene with ethanol (B145695), suggests that the reverse reaction or other modifications would require significant energy input. xinchem.com Nevertheless, the presence of the hexafluoropropyl group makes it a potential precursor for introducing this moiety into other molecules, should a suitable synthetic route be developed.

Application in the Synthesis of Other Fluorinated Compounds and Materials

Fluorinated compounds are crucial in materials science and medicinal chemistry due to the unique properties conferred by fluorine atoms. alfa-chemistry.com this compound can be considered a fluorinated building block. The synthesis of other fluorinated molecules often involves the use of such building blocks. sioc-journal.cn For example, fluorinated ethers can be used in the synthesis of fluoropolymers with tailored properties. core.ac.uk

While specific examples of this compound being used as a direct precursor in the synthesis of other fluorinated compounds are not widely reported, its structural motifs are found in more complex fluorinated molecules. The synthesis of novel fluorinated monomers for polymerization often involves the reaction of smaller fluorinated building blocks. researchgate.netnih.gov It is plausible that this ether could be modified to introduce a polymerizable group, thus serving as a monomer for the creation of specialty fluoropolymers with properties such as high thermal stability, chemical resistance, and low surface energy. core.ac.uk

Integration into the Electronics Sector for Advanced Surface Cleaning and Preparation

The electronics industry has increasingly adopted hydrofluoroethers for precision cleaning applications, moving away from environmentally damaging solvents like CFCs. alfa-chemistry.comlabinsights.nlgeoconproducts.com HFEs are effective cleaning agents for removing contaminants such as flux residues, oils, and particulates from sensitive electronic components without causing damage. geoconproducts.comecolink.com Their properties, including low surface tension, low viscosity, and rapid evaporation, allow them to penetrate tight spaces and leave no residue. alfa-chemistry.comlabinsights.nl

Furthermore, the non-flammable and non-conductive nature of HFEs makes them particularly suitable for cleaning energized electronic equipment. geoconproducts.com They are also used as heat transfer fluids for cooling electronic devices due to their excellent thermal stability and dielectric properties. geoconproducts.comecolink.com While specific data on this compound is limited, its membership in the HFE class suggests its suitability for these applications.

Table 2: Applications of Hydrofluoroethers in the Electronics Sector

| Application | Key Properties Utilized |

|---|---|

| Precision Cleaning | Low surface tension, low viscosity, rapid evaporation, non-flammable, non-conductive |

| Heat Transfer | Thermal stability, dielectric properties |

| Dry Etching | Chemical inertness, specific reactivity under plasma conditions |

| Deposition Carrier Fluid | Good solvency for specific materials, controlled evaporation |

Contributions to Materials Science and Polymer Chemistry as a Building Block or Feedstock

The incorporation of fluorine into polymers can significantly enhance their properties, leading to materials with high thermal stability, chemical resistance, and low surface energy. core.ac.uk Fluorinated building blocks are essential for the synthesis of these high-performance polymers. rsc.org this compound, with its significant fluorine content, represents a potential building block for the creation of novel fluorinated polymers.

By introducing a reactive functional group onto the molecule, it could be used as a monomer in polymerization reactions. For example, the synthesis of fluorinated polyurethanes and polyacrylates often involves the use of fluorinated diols or acrylates derived from smaller fluorinated molecules. researchgate.net The hexafluoropropyl group, if incorporated into a polymer backbone or as a side chain, would be expected to impart hydrophobicity, oleophobicity, and a low coefficient of friction to the resulting material.

Development as Electrolyte Solvents in Advanced Battery Technologies and Energy Storage Research

There is considerable research into the use of fluorinated ethers as components of electrolytes for advanced battery technologies, particularly for high-voltage lithium-ion batteries. researchgate.netresearchgate.netresearchgate.netresearchgate.net These compounds are investigated as co-solvents to improve the safety and performance of batteries. researchgate.netresearchgate.net The key advantages of using hydrofluoroethers in electrolytes include their non-flammability, high oxidation stability, and ability to form a stable solid-electrolyte interphase (SEI) on the electrodes. researchgate.netresearchgate.net

While research has focused on other specific HFEs like 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), the general principles apply to the class of compounds. researchgate.netresearchgate.net The addition of HFEs to conventional carbonate-based electrolytes can suppress the flammability of the electrolyte and enhance its electrochemical stability at high voltages. researchgate.net The use of HFEs can also improve the low-temperature performance of lithium-ion batteries. researchgate.net Although direct studies on this compound in this application are not prominent, its properties as an HFE suggest it could be a candidate for similar roles in electrolyte formulations. batteriesnews.com

Table 3: Potential Benefits of Hydrofluoroethers in Battery Electrolytes

| Benefit | Mechanism |

|---|---|

| Enhanced Safety | Non-flammable nature reduces the risk of fire. |

| Improved High-Voltage Stability | High oxidative stability prevents electrolyte decomposition at high potentials. |

| Stable SEI Formation | Contributes to a robust protective layer on the electrodes, improving cycle life. |

| Better Low-Temperature Performance | Low melting point and viscosity of the electrolyte. |

Role in Environmental Chemistry as a Specialized Reaction Medium

Hydrofluoroethers were developed with environmental considerations at the forefront, aiming to replace ozone-depleting substances. ecolink.comwikipedia.org Their short atmospheric lifetimes and low global warming potentials are significant advantages. ecolink.comecolink.comacs.org In the context of environmental chemistry, beyond their favorable environmental footprint, HFEs can serve as specialized reaction media for "green chemistry" applications. ecolink.com

Their unique solvent properties can be exploited to develop more environmentally friendly synthetic processes. For example, their immiscibility with many common organic solvents and water can facilitate product separation and catalyst recycling, reducing waste. researchgate.net The chemical inertness of HFEs also means they are less likely to participate in unwanted side reactions, leading to cleaner reaction profiles and higher product purity. While the application of this compound in this specific area is not well-documented, the general properties of HFEs make them attractive candidates for developing more sustainable chemical processes.

Environmental Transformation and Degradation Mechanisms of 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether

Atmospheric Degradation Pathways (e.g., Reactions with Hydroxyl Radicals)

The primary mechanism for the atmospheric removal of hydrofluoroethers is through gas-phase reactions with hydroxyl (OH) radicals. acs.org The presence of C-H bonds in the ethyl group of 1,1,2,3,3,3-Hexafluoropropyl ethyl ether makes it susceptible to hydrogen abstraction by OH radicals, initiating a cascade of oxidation reactions.

The atmospheric lifetime of an HFE is inversely proportional to its OH reaction rate constant. Shorter atmospheric lifetimes generally correlate with a reduced global warming potential (GWP). nih.gov Although HFEs are considered greenhouse gases, their relatively short atmospheric lifetimes compared to compounds like chlorofluorocarbons (CFCs) result in lower GWPs. nih.govwikipedia.org

Table 1: Atmospheric Lifetimes and Global Warming Potentials (GWPs) of Selected Hydrofluoroethers (Data for Analogous Compounds)

| Compound | Atmospheric Lifetime (years) | GWP (100-year time horizon) |

| HFE-7000 (n-C3F7OCH3) | Data not available | Data not available |

| HFE-7100 (C4F9OCH3) | 4.1 | 297 |

| HFE-7200 (C4F9OC2H5) | 0.8 | 59 |

| HFE-245mc (CF3CF2OCH3) | Data not available | Data not available |

| HFE-143a (CF3OCH3) | 4.3 | 725 |

| HFE-134 (CHF2OCHF2) | 13.6 | 6320 |

Note: This table presents data for other hydrofluoroethers to provide context for the potential environmental profile of this compound, for which specific data was not found in the reviewed literature.

Biotransformation and Biodegradation Studies of Fluorinated Ethers in Various Media

The biodegradation of fluorinated ethers is generally limited due to the high strength of the carbon-fluorine bond. acs.org However, studies on various polyfluorinated ether substances (ether PFAS) have shown that biotransformation can occur, particularly in compounds that possess a non-fluorinated carbon atom adjacent to the ether linkage. nih.govacs.orgnih.gov This structural feature is present in this compound in the form of the -OCH2CH3 group.

Aerobic biotransformation of such compounds is often initiated by the oxidation (hydroxylation) of the non-fluorinated carbon next to the ether oxygen. nih.govacs.org This leads to the formation of an unstable hemiacetal intermediate, which can then spontaneously decompose into an alcohol and an aldehyde. nih.govacs.org The presence of fluorine atoms on the propyl side of the ether linkage in this compound would likely influence the subsequent fate of the degradation products. For some fluorinated ethers, these biotransformation pathways can lead to the formation of unstable fluoroalcohol intermediates that undergo spontaneous defluorination. nih.govacs.orgnih.govuniversityofcalifornia.edu

It is important to note that highly fluorinated ethers are generally more recalcitrant to biodegradation. nih.govacs.org While the ethyl group in this compound provides a potential site for microbial attack, the hexafluoropropyl group would likely render the molecule more resistant to complete mineralization compared to non-fluorinated ethers.

Assessment of Environmental Persistence and Potential for Long-Range Transport

The environmental persistence of this compound is primarily governed by its atmospheric lifetime. As discussed, the reaction with OH radicals is the main atmospheric sink. Based on data for analogous HFEs, it is expected to have an atmospheric lifetime on the order of years. nih.gov This relatively short lifetime compared to legacy persistent organic pollutants (POPs) suggests a lower potential for long-range atmospheric transport.

The potential for long-range transport is also influenced by a compound's physical-chemical properties, such as its vapor pressure and solubility in water and lipids. While specific data for this compound is scarce, the general properties of HFEs include low water solubility and moderate vapor pressures. nih.gov

Models used to assess long-range transport potential (LRTP) consider factors such as atmospheric persistence, partitioning behavior between air, water, soil, and biota, and the characteristic travel distance of a substance. noaa.govnih.gov For volatile compounds like HFEs, a key factor limiting long-range transport is their rate of degradation in the atmosphere. noaa.gov

Formation of Degradation Products and Their Environmental Implications

The atmospheric degradation of this compound, initiated by OH radical attack, is expected to lead to the formation of a variety of smaller, oxygenated, and fluorinated compounds.

Following the initial hydrogen abstraction from the ethyl group, the resulting radical reacts with O2 to form a peroxy radical. This peroxy radical can then react further, potentially leading to the formation of carbonyl compounds. For instance, the atmospheric oxidation of other HFEs has been shown to produce fluoroformates and trifluoroacetic acid (TFA). inderscienceonline.comnasa.gov TFA is a persistent substance that can be deposited in aquatic environments through precipitation. nasa.gov

The biotransformation of the ethyl ether moiety, as described in section 7.2, would likely yield ethanol (B145695) and a hexafluorinated propanal or propanoic acid derivative. The environmental fate and potential toxicity of these specific degradation products would require further investigation. The ultimate mineralization of the hexafluorinated portion of the molecule is expected to be slow. scholaris.ca

Research on Derivatives and Analogs of 1,1,2,3,3,3 Hexafluoropropyl Ethyl Ether

Synthesis of Novel Hexafluoropropyl Ether Derivatives with Modified Alkyl Chains

The synthesis of novel derivatives of 1,1,2,3,3,3-hexafluoropropyl ethyl ether with modified alkyl chains is primarily aimed at tuning the compound's volatility, solvency, and thermal properties. A common synthetic strategy involves the reaction of hexafluoropropylene with different alcohols in the presence of a catalyst. For instance, a method for synthesizing the methyl ether analog, 1,1,2,3,3,3-hexafluoropropyl methyl ether, involves the continuous reaction of hexafluoropropylene and methanol (B129727) at 50°C in a stainless steel tubular reactor. chemicalbook.com This process utilizes a composite catalyst system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 4-dimethylaminopyridine (B28879) (DMAP), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and 1,4-diazabicyclo[2.2.2]octane (DABCO) in N-methylpyrrolidone, achieving a high yield of 95.9%. chemicalbook.com

This synthetic methodology can be adapted to produce a homologous series of 1,1,2,3,3,3-hexafluoropropyl alkyl ethers by substituting methanol with other primary alcohols, such as propanol, butanol, or longer-chain alcohols. The general reaction scheme is as follows:

The choice of alcohol directly influences the properties of the resulting ether. For example, increasing the length of the alkyl chain (R group) is expected to decrease volatility and increase the boiling point. The reaction conditions, including catalyst composition, temperature, and pressure, may require optimization for each alcohol to maximize the yield and purity of the desired hexafluoropropyl ether derivative.

Below is a table illustrating potential derivatives of 1,1,2,3,3,3-hexafluoropropyl ether with modified alkyl chains and their expected trends in physical properties.

| Alkyl Group (R) | Derivative Name | Expected Boiling Point Trend | Expected Viscosity Trend |

| -CH3 | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | Lower than ethyl ether | Lower than ethyl ether |

| -CH2CH3 | This compound | Baseline | Baseline |

| -CH2CH2CH3 | 1,1,2,3,3,3-Hexafluoropropyl propyl ether | Higher than ethyl ether | Higher than ethyl ether |

| -CH(CH3)2 | 1,1,2,3,3,3-Hexafluoropropyl isopropyl ether | Lower than propyl ether | Higher than propyl ether |

| -CH2CH2CH2CH3 | 1,1,2,3,3,3-Hexafluoropropyl butyl ether | Higher than propyl ether | Higher than propyl ether |

Investigation of Structure-Activity Relationships in Related Fluorinated Ethers for Targeted Properties

The investigation of structure-activity relationships (SAR) in fluorinated ethers is crucial for designing molecules with specific, targeted properties. By systematically altering the molecular architecture and observing the resultant changes in physicochemical and performance characteristics, researchers can develop predictive models for the rational design of new compounds. Key structural features that are often modified include the length and branching of the alkyl chain, the degree and position of fluorination, and the presence of other functional groups.

Studies on other classes of fluorinated compounds have demonstrated clear SAR trends. For instance, in a series of 1-alkyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate room temperature ionic liquids, it was observed that increasing the alkyl chain length leads to a more nonpolar microenvironment. rsc.org Similarly, for binary mixtures of diethylmethylammonium trifluoroacetate (B77799) with various alcohols, an increase in the alkyl chain length of the alcohol resulted in a decrease in density and viscosity. researchgate.netesciencesspectrum.com In the context of well-defined polythiophene derivatives, the length of the alkyl chain on the fluoro-aryl side units was found to significantly influence the temperature-dependent morphological transitions. nih.gov

These findings from related fields suggest that for 1,1,2,3,3,3-hexafluoropropyl alkyl ether derivatives, the following relationships can be anticipated:

Boiling Point and Viscosity: An increase in the length of the non-fluorinated alkyl chain is expected to lead to higher boiling points and viscosities due to increased van der Waals forces.

Solvency: Longer alkyl chains may enhance solubility in nonpolar media, while shorter chains may be more compatible with polar substances.

Thermal Stability: The thermal stability is primarily dictated by the strong carbon-fluorine bonds and is not expected to change significantly with modifications to the short alkyl chain.

Environmental Fate: The atmospheric lifetime of HFEs is influenced by their reaction with hydroxyl radicals. The presence and nature of C-H bonds in the alkyl chain are key determinants of this reactivity.

A hypothetical data table illustrating the expected impact of alkyl chain modification on key properties is presented below.

| Derivative | Alkyl Chain Length | Expected Boiling Point (°C) | Expected Kinematic Viscosity (cSt at 25°C) | Predicted Atmospheric Lifetime (years) |

| 1,1,2,3,3,3-Hexafluoropropyl methyl ether | 1 | ~40-50 | ~0.3-0.4 | ~2-3 |

| This compound | 2 | ~55-65 | ~0.4-0.5 | ~3-4 |

| 1,1,2,3,3,3-Hexafluoropropyl propyl ether | 3 | ~70-80 | ~0.5-0.6 | ~4-5 |

| 1,1,2,3,3,3-Hexafluoropropyl butyl ether | 4 | ~85-95 | ~0.6-0.7 | ~5-6 |

Comparative Studies with Other Hydrofluoroethers (HFEs) and Perfluorinated Ethers

To understand the specific advantages and potential applications of this compound, it is essential to compare its properties with those of other commercially available hydrofluoroethers and perfluorinated ethers. Perfluorinated ethers, which lack C-H bonds, are generally more chemically inert and have higher thermal stability but also possess very long atmospheric lifetimes and high global warming potentials (GWPs). Hydrofluoroethers were developed as a more environmentally friendly alternative, offering a balance of desirable properties with reduced environmental impact.

The table below provides a comparison of the physical properties of this compound with other selected HFEs and a perfluorinated ether.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Liquid Density (g/cm³ at 25°C) |

| This compound | C5H6F6O | 196.09 | ~61 | ~1.38 |

| Methyl nonafluorobutyl ether (HFE-7100) | C4F9OCH3 | 250.05 | 61 | 1.52 |

| Ethyl nonafluorobutyl ether (HFE-7200) | C4F9OC2H5 | 264.07 | 76 | 1.43 |

| Methyl perfluoroisobutyl ether (HFE-7100 isomer) | (CF3)2CFCF2OCH3 | 250.05 | 61 | 1.52 |

| Perfluoro-2-butyltetrahydrofuran | C8F16O | 416.06 | 102 | 1.79 |

From this comparison, it is evident that this compound has a lower molecular weight and a boiling point comparable to that of HFE-7100. Its density is also in the range of other common HFEs. The presence of a higher hydrogen-to-fluorine ratio compared to the nonafluorobutyl ethers may influence its solvency and environmental degradation pathways. The perfluorinated ether, in contrast, has a significantly higher molecular weight, boiling point, and density, reflecting its fully fluorinated structure.

Design and Synthesis of Functionalized Analogs for Specific Research Objectives

The design and synthesis of functionalized analogs of this compound open up possibilities for its use in more advanced applications, such as in the synthesis of fluorinated polymers, as functional fluids, or as building blocks in medicinal chemistry. Functionalization involves the introduction of reactive groups into the molecule, which can then be used for further chemical transformations.

One approach to functionalization is to introduce a reactive site on the alkyl chain. For example, starting with an alcohol containing a double bond, such as allyl alcohol, would yield an allyl 1,1,2,3,3,3-hexafluoropropyl ether . The vinyl group in this analog can then be used in a variety of polymerization reactions or other additions.

Another strategy is to introduce functional groups that can participate in coupling reactions. For instance, the synthesis of hexafluoroisopropyl aryl ethers has been achieved through methods like photochemical nucleophilic aromatic substitution (SNAr) and dual photoredox/nickel-catalyzed C-O coupling. acs.orgresearchgate.netresearchgate.net These methods could potentially be adapted to couple the hexafluoropropyl moiety to aromatic rings bearing other functional groups.

A proposed synthetic scheme for a functionalized analog is the introduction of a hydroxyl group at the terminus of the alkyl chain. This could be achieved by reacting hexafluoropropylene with ethylene (B1197577) glycol in a controlled manner to favor mono-substitution.

The resulting 2-(1,1,2,3,3,3-hexafluoropropoxy)ethanol would be a valuable intermediate. The terminal hydroxyl group could be used to attach this fluorinated moiety to other molecules, for example, in the synthesis of fluorinated surfactants or esters.

The table below outlines some potential functionalized analogs and their targeted research objectives.

| Functionalized Analog | Functional Group | Potential Synthetic Route | Targeted Research Objective |

| Allyl 1,1,2,3,3,3-hexafluoropropyl ether | -CH=CH2 | Reaction of hexafluoropropylene with allyl alcohol | Monomer for the synthesis of fluorinated polymers with unique surface properties. |

| 2-(1,1,2,3,3,3-hexafluoropropoxy)ethanol | -OH | Reaction of hexafluoropropylene with ethylene glycol | Intermediate for the synthesis of fluorinated surfactants, lubricants, and coatings. |

| 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)ethane | -Br | Bromination of 2-(1,1,2,3,3,3-hexafluoropropoxy)ethanol | Building block for the introduction of the hexafluoropropoxyethyl group in organic synthesis. |

| 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | -NH2 | Adaptation of aryl ether synthesis methods followed by reduction | Precursor for the synthesis of fluorinated dyes, pharmaceuticals, or agrochemicals. |

Q & A

Basic: What are the established synthetic routes for 1,1,2,3,3,3-Hexafluoropropyl ethyl ether, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis of fluorinated ethers often involves nucleophilic substitution or catalytic addition reactions. For this compound (CAS 993-95-3), a plausible route is the reaction of hexafluoropropylene oxide with ethanol under controlled acidic or basic conditions. Critical parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃) to enhance electrophilicity of fluorinated intermediates .

- Temperature control : Maintaining sub-ambient temperatures (0–5°C) to prevent side reactions .

- Purification : Distillation under reduced pressure to isolate the product from unreacted fluorinated precursors .

Basic: What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹⁹F NMR : Essential for confirming fluorine substitution patterns. Peaks between δ -70 to -80 ppm correspond to CF₃ groups, while CF₂ groups appear at δ -110 to -120 ppm .

- GC-MS : Validates purity (≥98%) and detects volatile impurities (e.g., residual fluorinated monomers) .

- FTIR : Strong absorption bands near 1,150–1,250 cm⁻¹ indicate C-F stretching vibrations .

Advanced: How does the fluorinated ether's solvent properties influence its efficacy in battery electrolyte formulations compared to traditional solvents?

Methodological Answer:

Fluorinated ethers exhibit high dielectric constants (>10) and low viscosity, enhancing ion mobility in lithium-ion batteries. Key considerations:

- Electrochemical stability : Fluorine substitution reduces solvent decomposition at high voltages (>4.5 V vs. Li/Li⁺) .

- Thermal resilience : The ethyl ether derivative’s boiling point (~50–60°C) necessitates additives to prevent evaporation in high-temperature operations .

- Comparative analysis : Conduct cyclic voltammetry (CV) and impedance spectroscopy to benchmark against carbonate-based electrolytes .

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the compound’s thermodynamic properties?

Methodological Answer:

- Computational validation : Use density functional theory (DFT) to reconcile discrepancies in boiling points or solubility. For example, DFT-calculated vapor pressure should align with experimental gas chromatography (GC) headspace analysis .

- Phase behavior studies : Measure liquid-vapor equilibria under varying pressures to validate predictive models like UNIFAC .

- Error analysis : Identify impurities (e.g., residual HF) via ion chromatography and adjust synthetic protocols accordingly .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, EN 166-compliant goggles, and flame-retardant lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .

- Storage : Keep in sealed, corrosion-resistant containers at room temperature, away from oxidizers .

Advanced: How can researchers design experiments to assess the compound’s potential as a fluorous solvent in multiphasic reaction systems?

Methodological Answer:

- Partition coefficient determination : Measure solubility in fluorous vs. organic/aqueous phases using UV-Vis or fluorimetry .

- Catalyst recovery : Test recyclability of fluorous-tagged catalysts (e.g., Pd nanoparticles) in Heck coupling reactions, monitoring yields over 5 cycles .

- Phase separation kinetics : Quantify separation time under centrifugal force (e.g., 3,000 rpm for 10 min) to optimize reaction workup .

Advanced: What methodologies are recommended for analyzing the compound’s environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C, monitoring fluoride release via ion-selective electrodes .

- Photolysis experiments : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight degradation, analyzing products via LC-MS .

- Ecotoxicology assays : Evaluate acute toxicity using Daphnia magna (48-hr LC₅₀) and algal growth inhibition tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.